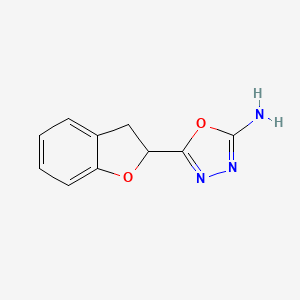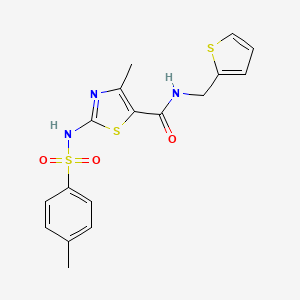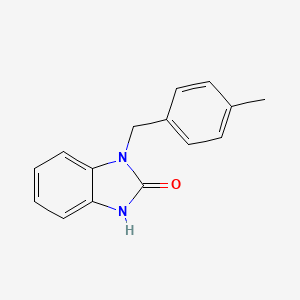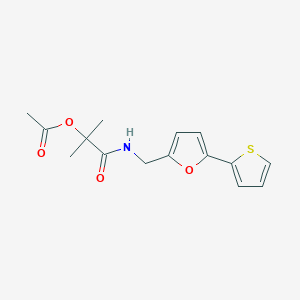
N-(2-(furan-2-yl)-2-methoxyethyl)pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of furan derivatives has been explored through various methodologies. One approach involves the palladium-catalysed coupling reaction of readily available 2-propynyl ketones with aryl iodides and/or vinyl triflates, leading to the formation of 4-pentynones. These intermediates can then undergo annulation reactions to yield functionalised furans when treated with potassium tert-butoxide in DMF. This method has been successfully applied to synthesize compounds such as 17 β-hydroxyandrost-4-en3,2-bfuran .
Another synthetic route described involves the in situ generation of N-furan-2-ylmethyl-β-enaminones from furfurylamines and ynones, followed by oxidative cyclization using ceric ammonium nitrate. This oxidation, which likely proceeds via a free-radical pathway, facilitates the formation of spiro-lactams and polysubstituted pyrroles, extending the synthetic applications of furan derivatives .
Molecular Structure Analysis
The molecular and solid-state structure of furan derivatives has been characterized using various spectroscopic and X-ray diffraction techniques. For instance, a compound with a 5-(5-nitro furan-2-ylmethylen) moiety has been synthesized and characterized by FT-IR, 1H and 13C NMR spectroscopy. Its crystal structure was determined using X-ray powder diffraction, revealing a triclinic space group and specific cell parameters. Theoretical analysis using density functional theory (DFT) and Hirshfeld surface analysis further elucidated the intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
The reactivity of furan derivatives can be influenced by the reaction medium. For example, when 4-pentynones are treated with sodium methoxide in methanol, a different reaction pattern is observed compared to the annulation reactions. This highlights the importance of solvent choice in dictating the pathway and outcome of reactions involving furan compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives are closely related to their molecular structure. The solid-state structure, as determined by XRPD and supported by DFT studies, provides insights into the stability and reactivity of these compounds. The intermolecular interactions, as revealed by Hirshfeld surface analysis, can influence the melting points, solubility, and other physical properties of the furan derivatives .
In addition to the structural analysis, the biological activity of furan derivatives has been evaluated. A series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives have been synthesized and tested for antibacterial and antifungal activities. The results indicate that some of these compounds exhibit significant biological activity, which could be attributed to their chemical structure and properties .
Applications De Recherche Scientifique
Molecular Interaction Studies
Research has demonstrated the effectiveness of furan derivatives in molecular interaction studies, such as their binding affinity with DNA. For instance, 2,5-Bis(4-guanylphenyl)furan (furamidine) shows a higher DNA-binding affinity compared to similar compounds due to direct hydrogen bond interactions and a more isohelical fit within the DNA's minor groove. This suggests potential applications in gene therapy and molecular biology research (Laughton et al., 1995).
Polymer Science and Materials Engineering
Furan derivatives have been incorporated into polymers to enhance their mechanical properties and introduce self-repairing abilities. For example, cross-linked polyamides with maleimide and furan pendent groups exhibit thermally reversible cross-linking behavior, enhanced toughness, and thermal self-repairing behavior. These properties are particularly valuable for developing advanced materials with long service lives and reduced environmental impact (Liu & Chen, 2007).
Sustainable Polymer Synthesis
The enzymatic polymerization of Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides has been explored as a sustainable alternative to traditional polymers. Such polymers exhibit comparable thermal and mechanical properties to their non-sustainable counterparts, highlighting the potential of furan derivatives in eco-friendly material production (Jiang et al., 2015).
Organic Synthesis and Catalysis
Furan derivatives play a crucial role in organic synthesis, serving as intermediates in the formation of complex molecules. For instance, reactions involving chromium carbene complexes with acetylenes produce furan products, showcasing the versatility of furan derivatives in synthesizing aromatic compounds with potential applications in pharmaceuticals and agrochemicals (McCallum et al., 1988).
Photolysis Studies
Photolysis of furan derivatives, such as N-butyl-5-nitro-2-furamide, results in the formation of methoxy-substituted furamides. This process is essential for understanding the photochemical behavior of organic compounds and can lead to the development of new photostable materials or photoactivated drugs (Powers, 1971).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses to health and the environment.
Orientations Futures
This involves discussing potential future research directions and applications of the compound.
Propriétés
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-4-7-12(14)13-9-11(15-2)10-6-5-8-16-10/h3,5-6,8,11H,1,4,7,9H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRLZAWYJZVHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC=C)C1=CC=CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

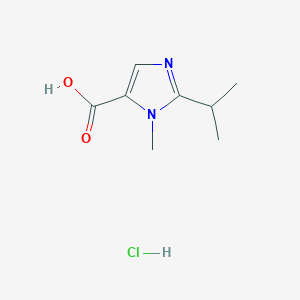
![2,4-difluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2549504.png)
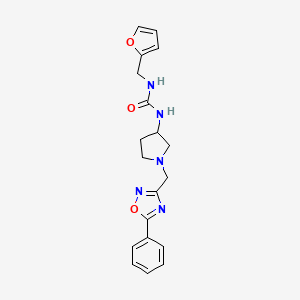
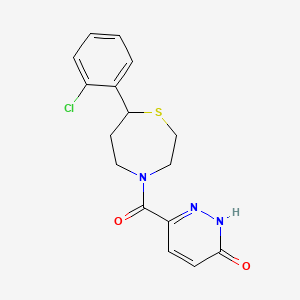
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide](/img/structure/B2549509.png)
![2-[[1-[2-(2,4-Dichlorophenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2549510.png)
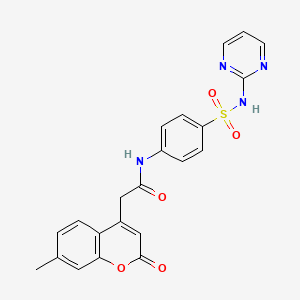
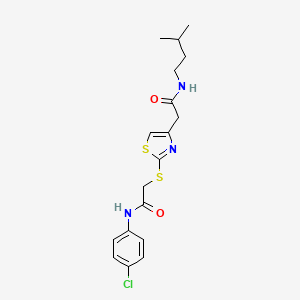
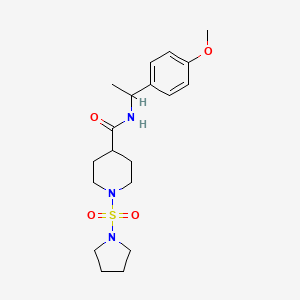
![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-2-cyclopropylacetamide](/img/structure/B2549515.png)
